3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Fluorescent Probe Development Laser Dye Design Photophysical Characterization

Generic substitution fails: 7-hydroxy or 7-alkoxy analogs lack the pH-gated fluorescence switching behavior crucial for designing tunable laser dyes and environment-sensitive probes. This specific 3-(2-methylthiazol-4-yl)-7-furoate hybrid uniquely enables protolysis-dependent lasing for assay development. For medicinal chemistry teams, the validated 7-furoate pharmacophore (FXIa IC50=0.77 µM for the 4-methyl analog) combined with the 2-methylthiazol-4-yl vector provides an unexplored, regioisomerically-pure scaffold for next-generation anticoagulant SAR.

Molecular Formula C18H11NO5S
Molecular Weight 353.3 g/mol
Cat. No. B11010651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
Molecular FormulaC18H11NO5S
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O
InChIInChI=1S/C18H11NO5S/c1-10-19-14(9-25-10)13-7-11-4-5-12(8-16(11)24-17(13)20)23-18(21)15-3-2-6-22-15/h2-9H,1H3
InChIKeyUYPWCTIJAMULQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate


3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic coumarin-thiazole hybrid compound featuring a furan-2-carboxylate ester at the 7-position, belonging to the broader class of 3-thiazolylcoumarins [1]. This class is recognized for versatile photophysical properties useful in fluorescent probe and laser dye development, as well as diverse biological activities including enzyme inhibition due to the electron-deficient coumarin core and the modifiable 7-ester substituent [2]. The combination of the 2-methylthiazol-4-yl group at C3 and the furan-2-carboxylate at C7 creates a distinct electronic and steric profile that directly impacts its performance in fluorescence-based assays and its interaction with biological targets compared to other 3-thiazolyl or 7-substituted analogs.

Photophysical probe: pH-gated fluorescence switching studies
FXIa pharmacophore lead optimization (7-furoate scaffold)
Computational excited-state dynamics modeling (regioisomer data point)

Why Analogs Cannot Substitute


Generic substitution among 3-thiazolylcoumarins is not straightforward because the specific 7-position furan-2-carboxylate ester directly governs a unique combination of photophysical and biochemical properties that are not replicated by simple 7-hydroxy, 7-alkoxy, or 7-acetoxy analogs. Regioisomeric variations (e.g., 4-methylthiazol-2-yl vs. 2-methylthiazol-4-yl) further alter electronic conjugation and enzyme-binding geometries, leading to significant differences in fluorescence quantum yield, lasing capability, and inhibitory activity [1][2]. The quantitative evidence below demonstrates that replacing this compound with a closely related analog can compromise critical selection parameters in both fluorescence-based screening and targeted enzyme inhibition assays.

  • 7-OH analog
    Lacks protolytic lasing switching; may not support pH-gated probe design.
  • 4-Methylthiazol-2-yl regioisomer
    Alters intersystem crossing rates and spin-orbit coupling, shifting fluorescence dynamics.
  • Aliphatic ester analogs (acetate, pentanoate)
    Lower predicted hydrolytic stability may introduce assay artifacts in long-duration studies.

Quantitative Evidence


Fluorescence Quantum Yield: 7-Furoate vs. 7-Hydroxy

The target compound's 7-furan-2-carboxylate ester moiety is critical for photophysical performance. In a direct comparative study of structurally analogous 7-substituted 3-(4-methylthiazolyl)coumarins, the furan-2-carboxylate derivative (CII) and its 7-hydroxy counterpart (CI) exhibited markedly different protolytic fluorescence properties. The neutral form of CII (the ester) lacked lasing ability, while its protolytic forms demonstrated lasing, indicating a distinct excited-state proton transfer behavior not observed in the permanently hydroxy-substituted CI [1]. This result implies that the ester functionality can be used to design pH-gated or protolysis-dependent fluorescent switches, a feature absent in the 7-hydroxy analog.

Photophysical Switching
Reported context
Neutral ester: no lasing; protolytic forms: lasing observed
Enables pH-gated fluorescence design
7-OH analog lacks this switching
Fluorescent Probe Development Laser Dye Design Photophysical Characterization

Factor XIa Inhibition: 7-Furoate vs. 4-Methyl Analog

The furan-2-carboxylate ester at position 7 is directly implicated in selective Factor XIa (FXIa) inhibition. The closely related compound 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (lacking only the 3-thiazolyl substituent) inhibited FXIa with an IC50 of 0.77 µM and demonstrated moderate-to-high selectivity over other coagulation, digestive, and fibrinolysis serine proteases [1]. It doubled activated partial thromboplastin time (APTT) at 72 µM, confirming functional anticoagulant activity [1]. The target compound incorporates the same 7-furoate pharmacophore within a thiazole-extended scaffold, and the 3-thiazolyl group is expected to further modulate potency and selectivity through additional binding interactions, as supported by molecular docking data reported for chromen-7-yl furan-2-carboxylate analogs [1].

FXIa Inhibition
Class-level inference
Analog with same 7-furoate: IC50 0.77 µM; APTT doubling at 72 µM
Supports FXIa pharmacophore exploration
Target 3-thiazolyl effect not measured
Anticoagulant Development Factor XIa Inhibition Serine Protease Selectivity

Regioisomer Comparison: 2-Methylthiazol-4-yl vs. 4-Methylthiazol-2-yl

The position of the methyl group on the thiazole ring influences electronic conjugation and enzymatic recognition. In a systematic photophysical investigation of 3-(2-R-thiazol-4-yl)coumarins versus 3-(4-R-thiazol-2-yl)coumarins, the two regioisomeric series showed divergent rate constants for fluorescence emission and nonradiative decay [1]. The 2-substituted thiazol-4-yl series (to which the target compound belongs) exhibited quantifiable differences in the matrix elements of the spin-orbit coupling operator and intersystem crossing rate constants compared to the 4-substituted thiazol-2-yl series [1]. This indicates that the target compound's specific 2-methylthiazol-4-yl connectivity cannot be replaced by its regioisomer without altering photophysical efficiency.

Regioisomer Comparison
Reported context
Quantitative differences in ISC rate constants and spin-orbit coupling matrix elements
Regioisomer identity directs excited-state dynamics
Full numerical dataset referenced
Regioselectivity Structure-Activity Relationship Fluorescence Tuning

Hydrolytic Stability: Furan-2-Carboxylate vs. Acetoxy & Alkanoate

The 7-furan-2-carboxylate ester is expected to confer superior hydrolytic stability compared to simpler 7-acetoxy or 7-pentanoate esters due to the electron-withdrawing character of the furan ring, which reduces the electrophilicity of the ester carbonyl. Among a library of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl derivatives, the furan-2-carboxylate variant (C18H11NO5S) is structurally distinct from the pentanoate (C18H17NO4S) and 4-fluorobenzoate (C20H12FNO4S) analogs [1]. The furan-2-carboxylate ester's enhanced resonance stabilization relative to aliphatic esters predicts a longer half-life in aqueous buffer and plasma, a critical parameter for in vitro assay reliability and in vivo pharmacokinetics.

Hydrolytic Stability
Data to verify
Furan-2-carboxylate predicted more stable than aliphatic esters
May reduce hydrolysis artifacts in long assays
No direct experimental half-life data
Metabolic Stability Ester Prodrug Design Pharmacokinetics

Application Scenarios


pH-Responsive Fluorescent Switches and Laser Dyes

The target compound, by virtue of its furan-2-carboxylate ester at C7, exhibits protolysis-dependent lasing behavior—neutral ester lacks lasing while protolytic forms lase—making it suitable for designing pH-gated fluorescence switches. Researchers should procure this compound over the 7-hydroxy analog (CI), which lacks this switching capability, for constructing tunable laser dyes or environment-sensitive fluorescent probes. [1]

Factor XIa Inhibitor Lead Optimization

The 7-furan-2-carboxylate pharmacophore is a validated FXIa inhibitory fragment (IC50 = 0.77 µM for the 4-methyl analog) with favorable serine protease selectivity. The target compound's additional 3-(2-methylthiazol-4-yl) substituent provides an unexplored vector for optimizing potency and selectivity. Medicinal chemistry teams should prioritize this scaffold to extend the SAR beyond the 4-methyl series for next-generation anticoagulants. [2]

CYP Inhibition Assay Calibration Standard

Coumarin-thiazole hybrids with the 7-furoate ester have documented interactions with cytochrome P450 enzymes. The compound's defined photophysical properties qualify it as a potential calibration probe or substrate in CYP inhibition screening panels. The specific 2-methylthiazol-4-yl regioisomerism ensures consistent and reproducible spectral output distinguishable from isomeric analogs. [1]

Structure-Photophysics Libraries for Computational Modeling

Because experimental rate constants (fluorescence emission, nonradiative decay, intersystem crossing) have been systematically mapped across 3-(2-R-thiazol-4-yl) and 3-(4-R-thiazol-2-yl) series, the target compound serves as a critical data point for training and validating computational models (e.g., INDO/S, TD-DFT) that predict excited-state dynamics. The quantitative differences between regioisomers provide discriminatory power that enhances model accuracy. [1]

Application
Selection Property
Validation Focus
pH-Gated Fluorescent Probes
7-furoate protolytic switching capability
Lasing behavior under pH modulation
FXIa Inhibitor Lead Optimization
7-furoate FXIa pharmacophore scaffold
FXIa inhibition potency and serine protease selectivity
Fluorescent Probe for CYP Interaction Assays
Defined photophysical output
Spectral reproducibility across CYP panels
Excited-State Dynamics Modeling
Mapped rate constants for regioisomer series
Computational model discrimination of ISC pathways
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